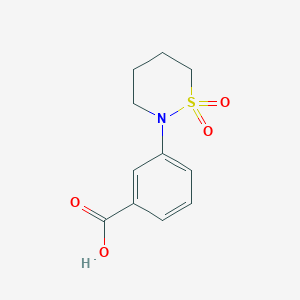

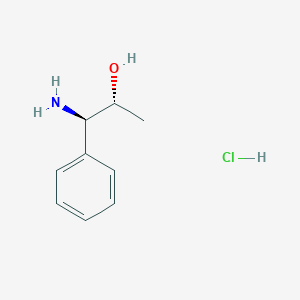

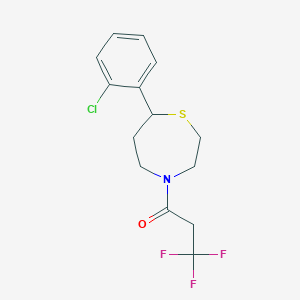

(1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Membrane Stabilizing Properties

Research has shown that hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols, including variants of (1R,2R)-1-amino-1-phenylpropan-2-ol hydrochloride, demonstrate pronounced anti-hemolytic effects in models of erythrocyte oxidative stress. These compounds are suggested to be biologically active with membrane stabilizing effects due to their interaction with structural components of cell membranes (Malakyan et al., 2010).

Uterine Relaxant Activity

A novel series of racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides were synthesized and shown to exhibit potent uterine relaxant activity. These compounds significantly delayed the onset of labor in pregnant rats and had higher cAMP releasing potential than isoxsuprine hydrochloride (Viswanathan & Chaudhari, 2006).

Antitumor Activity

Tertiary aminoalkanol hydrochlorides, which include derivatives of this compound, have been synthesized and evaluated for antitumor activity. These compounds were found to have potential biological activity against tumor cells (Isakhanyan et al., 2016).

Anti Malaria Parasite Activities

A series of 1-aminopropan-2-ols, which could include derivatives of this compound, were synthesized and evaluated for their effectiveness against malaria. These compounds showed micromolar potency against malaria, demonstrating their potential as anti-malaria agents (Robin et al., 2007).

Synthesis of Optically Active Compounds

The compound has been used in the synthesis of optically active compounds, such as threo-beta-phenylserine, through processes like optical resolutions and preferential crystallization (Shiraiwa et al., 2006).

Monoamine Reuptake Inhibitors

A novel series of monoamine reuptake inhibitors, including derivatives of this compound, have been discovered. They were identified as potent norepinephrine reuptake inhibitors with selectivity over other transporters, indicating potential use in neuropharmacology (Kim et al., 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of (1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is the GPR88 receptor . GPR88 is an orphan G protein-coupled receptor (GPCR) of the class A rhodopsin family . It is expressed at low levels in various brain regions, including the cerebral cortex, central extended amygdala, lateral, cortical, hypothalamus .

Mode of Action

This compound: acts as an agonist to the GPR88 receptor . It inhibits GPR88-mediated cAMP production, with an EC50 of 116 nM in HEK293 cells . This interaction with the GPR88 receptor leads to changes in cellular signaling pathways.

Biochemical Pathways

It is suggested that gpr88 may play a role in regulating the excitability of glutamatergic and gabaergic neurons, as well as modulating responses to dopaminergic neurons .

Result of Action

The molecular and cellular effects of This compound are largely unknown due to the orphan status of the GPR88 receptor . It is suggested that the compound may influence neuronal excitability and neurotransmission, potentially impacting a range of behavioral functions and responses .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as storage conditions .

Propriétés

IUPAC Name |

(1R,2R)-1-amino-1-phenylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOJYFJDMKDXOT-JXLXBRSFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=CC=C1)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2610397.png)

![7-Benzyl-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2610398.png)

![5-chloro-2-methoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2610405.png)

![4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid](/img/structure/B2610407.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2610411.png)

![Oxiran-2-yl-[2-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B2610416.png)